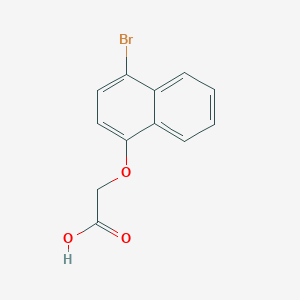2-((4-Bromonaphthalen-1-yl)oxy)acetic acid
CAS No.: 82746-69-8
Cat. No.: VC1979437
Molecular Formula: C12H9BrO3
Molecular Weight: 281.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 82746-69-8 |
|---|---|
| Molecular Formula | C12H9BrO3 |
| Molecular Weight | 281.1 g/mol |
| IUPAC Name | 2-(4-bromonaphthalen-1-yl)oxyacetic acid |
| Standard InChI | InChI=1S/C12H9BrO3/c13-10-5-6-11(16-7-12(14)15)9-4-2-1-3-8(9)10/h1-6H,7H2,(H,14,15) |
| Standard InChI Key | HAGPEOVHVBDKNG-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)O |
Introduction
Chemical Identity and Structure
2-((4-Bromonaphthalen-1-yl)oxy)acetic acid is a halogenated heterocyclic compound characterized by its unique structural features. The molecule consists of a naphthalene ring system with a bromine atom at position 4 and an oxyacetic acid functional group at position 1.
Basic Identification Parameters
The compound is identified by several standard chemical identifiers as outlined in Table 1.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| IUPAC Name | 2-(4-bromonaphthalen-1-yl)oxyacetic acid |
| CAS Registry Number | 82746-69-8 |
| Molecular Formula | C₁₂H₉BrO₃ |
| Molecular Weight | 281.10 g/mol |
| PubChem CID | 687015 |
| MDL Number | MFCD03129269 |
Structural Representation
The compound features a naphthalene core with specific substitution patterns. The bromine atom at position 4 of the naphthalene ring and the oxyacetic acid group at position 1 define its chemical reactivity. These functional groups contribute to the compound's potential for diverse chemical transformations and biological interactions .
Chemical Descriptors and Notations
For computational and database purposes, the compound is represented by various chemical notations as shown in Table 2.
Table 2: Chemical Notations and Descriptors
| Descriptor Type | Value |
|---|---|
| SMILES | C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)O |
| InChI | Not provided in search results |
| InChIKey | Not provided in search results |
The SMILES notation provides a linear representation of the molecular structure, which is particularly useful for computational chemistry and database searching .
Physical and Chemical Properties
The physical and chemical properties of 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid determine its behavior in various chemical environments and its potential applications in synthesis and research.
Chemical Classification
2-((4-Bromonaphthalen-1-yl)oxy)acetic acid belongs to several chemical classes that influence its properties and reactivity:
-
Carboxylic acids (due to the acetic acid group)
-
Halogenated organic compounds (due to the bromine atom)
-
Aryl ethers (due to the ether linkage between naphthalene and acetic acid)
-
Naphthalene derivatives (based on its core structure)
This combination of functional groups contributes to the compound's versatility in organic synthesis and potential biological activities.
Synthesis and Preparation
The synthesis of 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid typically follows well-established organic chemistry procedures involving the formation of an ether linkage between a hydroxylated naphthalene derivative and a haloacetic acid.
General Synthetic Approach
The primary synthetic route involves the reaction between 4-bromonaphthol and chloroacetic acid under basic conditions. This etherification reaction proceeds through the following general steps:
-
Deprotonation of 4-bromonaphthol using a suitable base
-
Nucleophilic substitution reaction with chloroacetic acid
-
Acidic workup to obtain the free carboxylic acid product
Chemical Reactivity and Reactions
The chemical reactivity of 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid is influenced by its functional groups, particularly the carboxylic acid moiety and the bromine substituent.
Carboxylic Acid Reactions
As a carboxylic acid, the compound can participate in typical acid-base reactions and derivatization processes:
-
Salt formation with bases
-
Esterification with alcohols
-
Amide formation with amines
-
Reduction to primary alcohols
These transformations enable the compound to serve as a versatile building block for the synthesis of more complex molecules .
Aromatic Substitution Reactions
The bromine substituent on the naphthalene ring provides an opportunity for various substitution reactions, particularly those mediated by transition metals:
-
Suzuki-Miyaura coupling with boronic acids
-
Sonogashira coupling with terminal alkynes
-
Buchwald-Hartwig amination with primary and secondary amines
These reactions can be used to introduce diverse functional groups at the position occupied by bromine, further expanding the structural diversity accessible from this compound .
Ether Linkage Stability
The ether linkage connecting the naphthalene ring to the acetic acid moiety is generally stable under neutral conditions but may undergo cleavage under strongly acidic or basic conditions, or in the presence of certain nucleophiles. This stability characteristic is important to consider when planning synthetic pathways involving this compound.
Applications in Organic Synthesis
The structural features of 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid make it valuable in various synthetic applications.
As a Building Block
This compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and materials science applications. The presence of multiple functional groups allows for selective modifications at different positions of the molecule.
In Medicinal Chemistry
In pharmaceutical research, 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid and its derivatives have been investigated as precursors for compounds with potential biological activities. The research findings suggest applications in the following areas:
-
Development of enzyme inhibitors
-
Design of receptor ligands
Research Findings and Biological Activities
Recent research has explored the potential biological activities and applications of 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid and structurally related compounds.
As a Synthetic Intermediate in Drug Development
2-((4-Bromonaphthalen-1-yl)oxy)acetic acid has been identified as a valuable intermediate in the development of more complex pharmaceutical compounds. For example, structurally related compounds have been used in the synthesis of novel Plasmodium vivax N-myristoyltransferase (PvNMT) inhibitors aimed at identifying novel mechanisms of selectivity . These applications highlight the compound's versatility in medicinal chemistry and drug discovery.
| Quantity | Approximate Price (USD) |
|---|---|
| 100 mg | $127.90 |
| 250 mg | $215.90 |
| 1 g | $582.90 |
These prices indicate the compound's specialized nature and limited production scale, typical of research-grade chemicals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume